Silane, (chloromethyl)dodecyldimethyl-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl-dodecyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16/h4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWMHVAIAHCLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072173 | |
| Record name | Silane, (chloromethyl)dodecyldimethyl- | |
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Molecular Weight |
276.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-47-7 | |
| Record name | (Chloromethyl)dodecyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, (chloromethyl)dodecyldimethyl- | |
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| Record name | Silane, (chloromethyl)dodecyldimethyl- | |
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| Record name | Silane, (chloromethyl)dodecyldimethyl- | |
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| Record name | (chloromethyl)dodecyldimethylsilane | |
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Synthetic Methodologies and Preparative Routes for Chloromethyl Dodecyldimethylsilane and Analogues
Conventional and Advanced Synthesis Approaches for Chloromethylsilanesmdpi.comacs.org
The synthesis of chloromethylsilanes, the broader class to which (chloromethyl)dodecyldimethylsilane belongs, can be achieved through several strategic approaches. These methods range from classic organometallic reactions to more modern catalytic bond cleavage techniques.
The Grignard reaction is a cornerstone of organosilicon chemistry for the formation of silicon-carbon bonds. gelest.com This methodology involves the reaction of an organomagnesium halide (Grignard reagent) with a chlorosilane. wikipedia.org For the synthesis of (chloromethyl)dodecyldimethylsilane, two primary Grignard pathways are theoretically possible:
Route A: Reaction of dodecylmagnesium halide (C₁₂H₂₅MgX) with (chloromethyl)dimethylchlorosilane (ClCH₂Si(CH₃)₂Cl).
Route B: Reaction of a (chloromethyl)magnesium halide (ClCH₂MgX) with dodecyldimethylchlorosilane (C₁₂H₂₅Si(CH₃)₂Cl).
The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) often being more effective than diethyl ether, leading to faster reaction rates. researchgate.net Kinetic studies have shown that the reaction in THF involves competitive pathways with RMgX and R₂Mg species, which can be influenced by electrophilic catalysis from magnesium halides. researchgate.net
Catalytic enhancements are often employed to improve the efficiency and selectivity of Grignard coupling reactions. nih.gov Copper salts, particularly copper(I) cyanide (CuCN), have been identified as effective catalysts for coupling Grignard reagents with organic halides and chlorosilanes, often leading to higher yields and minimizing the formation of unwanted side products. nih.govacs.org
Interactive Table: Grignard Reaction Parameters
| Parameter | Description | Significance & Examples | Citations |
| Grignard Reagent | Organomagnesium halide (R-Mg-X) | Dodecylmagnesium bromide or Phenylmagnesium chloride are common examples. | wikipedia.orgresearchgate.net |
| Silane (B1218182) Substrate | A silicon compound containing a leaving group, typically chlorine. | (Chloromethyl)dimethylchlorosilane or Dodecyldimethylchlorosilane. | sigmaaldrich.com |
| Solvent | Ethereal solvents like diethyl ether or tetrahydrofuran (THF). | THF generally provides faster reaction rates than diethyl ether. | researchgate.net |
| Catalyst | Transition metal complexes, often copper-based. | Copper(I) cyanide (CuCN) can improve yield and selectivity. | nih.govacs.org |
| Temperature | Varies depending on reagents; often initiated at 0°C and warmed to room temperature. | Low temperatures can help control exothermic reactions. | wikipedia.org |
While not a direct route to (chloromethyl)dodecyldimethylsilane due to the presence of a Si-Cl bond rather than a Si-OR bond, alcoholysis and transesterification are fundamental for synthesizing important analogues like alkoxysilanes.
Alcoholysis is the reaction of a chlorosilane with an alcohol to produce an alkoxysilane and hydrogen chloride. google.comgoogle.com This process is essentially an esterification of the chlorosilane. The reaction can be driven to completion with high yields, sometimes approaching 99%, by carefully controlling the addition of the alcohol and the reaction temperature, which is often the boiling point of the silane-solvent mixture. google.com
Transesterification is the process of exchanging an alkoxy group on a silicon atom with a different one from an alcohol. wikipedia.orgmasterorganicchemistry.com This method is particularly useful for converting readily available alkoxysilanes into more complex or specialized ones. google.com The reaction is typically catalyzed by either an acid or a base, depending on the nature of the functional groups on the silane. google.com For instance, a silane with base-sensitive groups would typically be transesterified using an acid catalyst like toluenesulfonic acid. google.com
These strategies are vital for producing a wide array of functionalized silane analogues that serve as precursors or have applications in materials science.
An alternative route to forming chlorosilanes involves the cleavage of a silicon-silicon (Si-Si) bond in a disilane (B73854) precursor. This method is particularly useful for repurposing byproducts from other industrial silane manufacturing processes. google.com
A key example is the cleavage of chloro-methyl-disilanes using hydrogen chloride (HCl) in the presence of a suitable catalyst. This process can efficiently convert disilane fractions, which are often residues from direct process synthesis, into valuable monosilanes like trichloromethylsilane and dichlorodimethylsilane. google.com More advanced research has demonstrated the cleavage of the strong Si-Cl bond itself through radical pathways mediated by transition metal complexes, such as an iron(0) complex, offering novel routes to hydrosilanes from compounds like tetrachlorosilane. acs.org Another approach involves the electroreductive cleavage of Si-Cl bonds to generate silyl (B83357) radicals for use in synthesis. acs.org
Specific Considerations for Long-Chain Alkyl Functionalization in Silane Synthesisacs.org
Introducing a long alkyl group, such as the C12 dodecyl chain in the target molecule, presents specific synthetic considerations. The primary method for attaching such chains is the Grignard reaction. However, the steric bulk of the long alkyl chain on the Grignard reagent can influence reactivity. nih.gov
The main interest in long-chain alkylsilanes lies in the properties they impart, particularly high hydrophobicity (water repellency) and their utility in surface modification. cfsilicones.com These molecules are used to create self-assembled monolayers (SAMs) on substrates like silica (B1680970), glass, and metals, altering the surface energy and chemical properties. acs.orgethz.ch The long alkyl chains tend to organize into ordered structures on the surface, enhancing the durability and effectiveness of the coating. acs.org
Interactive Table: Examples of Long-Chain Alkylsilane Precursors
| Final Silane | Long-Chain Precursor | Silane Precursor | Synthetic Method | Citations |
| (Chloromethyl)dodecyldimethylsilane | Dodecylmagnesium bromide | (Chloromethyl)dimethylchlorosilane | Grignard Reaction | gelest.comsigmaaldrich.com |
| Octadecyldimethylmethoxysilane | Octadecylmagnesium bromide | Trimethoxymethylsilane | Grignard Reaction | acs.org |
| Dodecyltrichlorosilane (B1359458) | 1-Dodecene | Trichlorosilane (HSiCl₃) | Hydrosilylation | gelest.com |
| Decyldimethylsilanol | Decyldimethylchlorosilane | Water | Hydrolysis | acs.org |
Optimization of Reaction Conditions and Yields in Chlorofunctional Silane Preparationacs.org
Achieving high yields and purity in the synthesis of chlorofunctional silanes requires careful optimization of several reaction parameters. The specific conditions depend heavily on the chosen synthetic route.
For Grignard-based syntheses , key factors include:
Solvent: Tetrahydrofuran (THF) is generally preferred over diethyl ether for its ability to better solvate the Grignard reagent and accelerate the reaction. researchgate.net
Catalyst: The addition of catalysts like CuCN can significantly improve yields in coupling reactions that are otherwise sluggish or prone to side reactions. acs.org
Reagent Stoichiometry and Addition: Using an excess of the Grignard reagent may be necessary to drive the reaction to completion, especially if the chlorosilane is sterically hindered. acs.org The order and rate of addition are also critical to control the reaction exotherm and minimize side product formation. gelest.com
For esterification and alcoholysis reactions , optimization focuses on:
Temperature: Performing the reaction at the boiling point of the reaction mixture often ensures a reasonable reaction rate and helps remove the HCl byproduct. google.com
Reactant Ratio: The amount of alcohol added determines the degree of esterification. Precise control of stoichiometry is necessary to obtain the desired product (e.g., mono-, di-, or tri-alkoxysilane). google.com
General optimization strategies across different methods often involve solvent-free conditions or the use of environmentally benign solvents to develop "green" synthetic protocols. researchgate.net
Purification and Isolation Techniques for Functionalized Chlorosilanes
The final stage in preparing (chloromethyl)dodecyldimethylsilane and its analogues is purification and isolation. The choice of technique is dictated by the physical properties of the product, the nature of the impurities, and the required level of purity.
Fractional Distillation: For liquid chlorosilanes, fractional distillation under reduced pressure (vacuum distillation) is the most common and effective method for purification on a laboratory and industrial scale. guidechem.comwikipedia.org This technique separates compounds based on differences in their boiling points. For example, (chloromethyl)dodecyldimethylsilane has a reported boiling point of 139-141 °C at 3 mmHg. sigmaaldrich.com
Adsorption: In cases where distillation is insufficient, particularly for removing trace impurities like boron or phosphorus compounds in high-purity chlorosilanes for the electronics industry, adsorption methods are used. justia.com This involves passing the chlorosilane (typically in a vapor state) through a column packed with an adsorbent material such as silica gel, activated carbon, or specialized ion-exchange resins. justia.comgoogle.com
Filtration and Extraction: Crude reaction mixtures may first be filtered to remove solid byproducts, such as the magnesium halide salts generated during a Grignard reaction. guidechem.com Aqueous workups followed by extraction can also be used, though care must be taken due to the reactivity of the Si-Cl bond with water.
Advanced Spectroscopic and Structural Elucidation of Chloromethyl Dodecyldimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization
NMR spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of (chloromethyl)dodecyldimethylsilane. Through the analysis of ¹H, ¹³C, and ²⁹Si NMR spectra, a detailed picture of the molecule's structure can be assembled.
¹H NMR Spectroscopic Analysis of Alkyl and Chloromethyl Protons
The ¹H NMR spectrum of (chloromethyl)dodecyldimethylsilane provides precise information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the different types of protons in the molecule: the silicon-methyl protons, the chloromethyl protons, and the protons of the long dodecyl chain.
The two methyl groups attached directly to the silicon atom are chemically equivalent and therefore give rise to a single, sharp singlet in the upfield region of the spectrum, typically around 0.1-0.2 ppm . This upfield shift is a characteristic feature of protons on alkyl groups bonded to a silicon atom.
The protons of the chloromethyl (-CH₂Cl) group appear as a distinct singlet further downfield, generally in the range of 2.8-3.0 ppm . The deshielding of these protons is a direct consequence of the inductive effect of the adjacent electronegative chlorine atom.
The dodecyl chain presents a series of signals corresponding to the methylene (B1212753) (-CH₂-) and terminal methyl (-CH₃) groups. The methylene group directly attached to the silicon atom (α-CH₂) is expected to appear as a triplet around 0.5-0.8 ppm . The bulk of the overlapping methylene protons in the middle of the chain (-(CH₂)₁₀-) typically forms a broad multiplet centered around 1.2-1.4 ppm . The terminal methyl group of the dodecyl chain, being the most shielded of the alkyl chain protons, is anticipated to produce a triplet at approximately 0.8-0.9 ppm .
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Si-CH₃ | 0.1 - 0.2 | Singlet |
| -CH₂Cl | 2.8 - 3.0 | Singlet |
| Si-CH₂-(CH₂)₁₀-CH₃ | 0.5 - 0.8 | Triplet |
| Si-CH₂-(CH₂)₁₀-CH₃ | 1.2 - 1.4 | Multiplet |
| Si-CH₂-(CH₂)₁₀-CH₃ | 0.8 - 0.9 | Triplet |
Note: The expected chemical shifts are based on data from analogous compounds such as chloro(chloromethyl)dimethylsilane (B161097) and n-dodecyltriethoxysilane.
¹³C NMR Spectroscopic Investigations of Carbon Framework
The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of (chloromethyl)dodecyldimethylsilane. Each chemically non-equivalent carbon atom in the molecule produces a distinct signal, allowing for a complete mapping of the carbon framework.
The carbon atoms of the two dimethyl groups attached to the silicon atom are equivalent and exhibit a signal in the upfield region, typically between -2.0 and 2.0 ppm . The carbon of the chloromethyl group is significantly deshielded by the chlorine atom and is expected to resonate around 25-30 ppm .
The carbon atoms of the dodecyl chain show a predictable pattern of chemical shifts. The carbon atom directly bonded to the silicon (α-C) is expected at approximately 15-20 ppm . The subsequent methylene carbons along the chain will have shifts in the range of 22-34 ppm , with the central carbons of the long chain being very close in chemical shift. The terminal methyl carbon of the dodecyl group is typically found at around 14 ppm .
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Si-CH₃ | -2.0 - 2.0 |
| -CH₂Cl | 25 - 30 |
| Si-CH₂-(CH₂)₁₀-CH₃ | 15 - 20 |
| Si-CH₂-(CH₂)₁₀-CH₃ | 22 - 34 |
| Si-CH₂-(CH₂)₁₀-CH₃ | ~14 |
Note: The expected chemical shifts are based on data from analogous compounds and general trends in ¹³C NMR of organosilanes. libretexts.orgoregonstate.edulibretexts.orgdocbrown.info
²⁹Si NMR Spectroscopy for Silicon Environment Probing
²⁹Si NMR spectroscopy is a highly sensitive method for characterizing the immediate electronic environment of the silicon atom. For (chloromethyl)dodecyldimethylsilane, the silicon atom is in a tetracoordinate environment, bonded to two methyl groups, a dodecyl group, and a chloromethyl group. The chemical shift in ²⁹Si NMR is highly dependent on the nature of the substituents attached to the silicon. For alkyl(chloromethyl)dimethylsilanes, the ²⁹Si chemical shift is expected to be in the range of +10 to +20 ppm relative to tetramethylsilane (B1202638) (TMS). This specific chemical shift confirms the nature of the four organic groups attached to the central silicon atom. rsc.orgresearchgate.netunige.chnih.gov
| Nucleus | Expected Chemical Shift (ppm) |
| ²⁹Si | +10 - +20 |
Note: The expected chemical shift is based on data for structurally similar alkylchlorosilanes.
Advanced Multidimensional NMR Techniques for Connectivity Elucidation
To unambiguously confirm the structural assignment of (chloromethyl)dodecyldimethylsilane, advanced multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a cross-peak between the α-CH₂ protons of the dodecyl chain and the adjacent methylene protons, as well as correlations between the successive methylene groups along the chain. This provides a clear confirmation of the connectivity within the dodecyl group. sdsu.eduyoutube.comacdlabs.comyoutube.comresearchgate.net
An ¹H-¹³C HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique would definitively link the proton resonances to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal at ~2.9 ppm would show a correlation to the carbon signal at ~27 ppm, confirming their assignment to the chloromethyl group. Similarly, each proton signal of the dodecyl chain would be correlated to its directly bonded carbon, solidifying the assignment of the entire alkyl chain. sdsu.eduyoutube.comacdlabs.comyoutube.comresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Infrared (IR) and Raman spectroscopy provide complementary information regarding the vibrational modes of the molecule, which are characteristic of specific functional groups and chemical bonds.
Characteristic Vibrational Modes of Si-C and C-Cl Bonds
The vibrational spectra of (chloromethyl)dodecyldimethylsilane are distinguished by the presence of characteristic absorption bands for the Si-C and C-Cl bonds.
The Si-C (silicon-carbon) stretching vibrations of the Si-CH₃ and Si-CH₂- groups typically appear in the region of 650-850 cm⁻¹ in both IR and Raman spectra. These bands can be complex due to the coupling of vibrations of the methyl and methylene groups attached to the silicon.
The C-Cl (carbon-chlorine) stretching vibration is a key diagnostic feature and is expected to give a strong absorption in the IR spectrum and a distinct band in the Raman spectrum in the range of 650-750 cm⁻¹ . The exact position of this band is sensitive to the conformation of the molecule.
Other notable vibrational modes include the C-H stretching vibrations of the alkyl groups (around 2850-2960 cm⁻¹) and various bending and rocking modes of the methylene and methyl groups at lower frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Si-C Stretch | 650 - 850 | IR, Raman |
| C-Cl Stretch | 650 - 750 | IR, Raman |
| C-H Stretch (Alkyl) | 2850 - 2960 | IR, Raman |
Note: The expected frequency ranges are based on data from analogous chloromethylsilane compounds. researchgate.net
Analysis of Aliphatic Chain Vibrations
The infrared (IR) spectrum of (Chloromethyl)dodecyldimethylsilane is rich with information, particularly regarding the long dodecyl chain. The vibrational modes of this aliphatic moiety give rise to characteristic absorption bands. The high density of methylene (CH₂) groups results in prominent symmetric and asymmetric stretching vibrations. These are typically observed in the 2850-2960 cm⁻¹ region. The precise frequencies of these bands are sensitive to the conformational order of the alkyl chain; a higher degree of trans ordering leads to sharper bands at lower wavenumbers.
The bending (scissoring) and rocking vibrations of the CH₂ groups also provide structural information. The CH₂ scissoring mode is consistently found near 1465 cm⁻¹, while the CH₂ rocking mode, a series of bands, can be observed in the 720-730 cm⁻¹ region for longer alkyl chains, indicating an all-trans conformation. Furthermore, the terminal methyl (CH₃) group of the dodecyl chain exhibits its own characteristic asymmetric and symmetric stretching and bending vibrations, which can sometimes be distinguished from the more numerous methylene signals.
A representative summary of the key aliphatic chain vibrations for a long-chain alkyldimethylsilane is presented in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Asymmetric CH₃ Stretching | ~2962 | Medium | C-H stretch of terminal CH₃ |
| Asymmetric CH₂ Stretching | ~2925 | Strong | C-H stretch of dodecyl chain |
| Symmetric CH₃ Stretching | ~2872 | Medium | C-H stretch of terminal CH₃ |
| Symmetric CH₂ Stretching | ~2855 | Strong | C-H stretch of dodecyl chain |
| CH₂ Scissoring | ~1467 | Medium | CH₂ bending in-plane |
| CH₃ Asymmetric Bending | ~1460 | Medium | CH₃ bending |
| CH₃ Symmetric Bending (Umbrella) | ~1378 | Weak | CH₃ bending |
| CH₂ Wagging/Twisting | 1300-1180 | Weak | CH₂ out-of-plane bending |
| CH₂ Rocking | ~722 | Weak | CH₂ rocking |
This is an interactive data table. Click on the headers to sort.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of (Chloromethyl)dodecyldimethylsilane through the analysis of its fragmentation patterns. Under electron impact (EI) ionization, the molecule undergoes characteristic bond cleavages that provide a fingerprint of its structure.
The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. However, for long-chain silanes, the molecular ion can sometimes be weak or absent. The fragmentation of organosilanes is often directed by the silicon atom. A primary fragmentation pathway involves the cleavage of the bond between the silicon atom and the dodecyl chain. This results in the loss of a C₁₂H₂₅ radical, leading to a prominent peak corresponding to the [M - C₁₂H₂₅]⁺ fragment.
Another significant fragmentation is the cleavage of the Si-CH₂Cl bond, leading to the loss of a chloromethyl radical (•CH₂Cl). Alpha-cleavage, the breaking of the C-C bond adjacent to the silicon atom, is also a common pathway. For the dodecyl chain, this can lead to a series of fragment ions separated by 14 Da (the mass of a CH₂ group), which is characteristic of a long alkyl chain. Rearrangement reactions, such as the loss of HCl from the molecular ion or fragment ions, can also be observed.
A plausible fragmentation pattern for (Chloromethyl)dodecyldimethylsilane is outlined in the table below.
| m/z (relative intensity) | Ion Structure/Fragment Lost | Fragmentation Pathway |
| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl group from the silicon atom. |
| [M-49]⁺ | [M - •CH₂Cl]⁺ | Cleavage of the Si-CH₂Cl bond. |
| [M-169]⁺ | [M - •C₁₂H₂₅]⁺ | Cleavage of the Si-dodecyl bond. |
| 93/95 | [ClCH₂Si(CH₃)₂]⁺ | Cleavage of the Si-dodecyl bond (isotope pattern for Cl). |
| 73 | [Si(CH₃)₃]⁺ (from rearrangement) or [C₅H₁₃]⁺ (from alkyl chain) | Rearrangement or fragmentation of the dodecyl chain. |
| Series (e.g., 221, 207, 193...) | [M - CₙH₂ₙ₊₁]⁺ | Sequential loss of CH₂ units from the dodecyl chain. |
This is an interactive data table. You can filter the data by entering values in the search boxes.
Theoretical Spectroscopic Calculations and Computational Comparisons for Structural Assignment
To complement experimental data, theoretical calculations are employed to predict the spectroscopic properties of (Chloromethyl)dodecyldimethylsilane. Density Functional Theory (DFT) is a common method for optimizing the molecular geometry and calculating vibrational frequencies. These calculated frequencies can then be compared with the experimental IR spectrum to aid in the assignment of complex vibrational modes.
For long-chain molecules like this, a common computational approach involves using a model system, for instance, by truncating the alkyl chain, to reduce computational cost while still accurately predicting the vibrations of the functional groups. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.
Similarly, computational methods can be used to predict NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. By comparing the calculated NMR spectra with experimental data, the structural assignment can be further confirmed. For complex molecules, this computational-spectroscopic approach is invaluable for resolving ambiguities in spectral interpretation. Theoretical calculations can also provide insights into the relative energies of different conformers and the barriers to internal rotation, which can influence the observed spectroscopic features.
A comparison of representative experimental and theoretically calculated vibrational frequencies for key functional groups is shown below.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) (Scaled) |
| Asymmetric CH₂ Stretching | ~2925 | ~2928 |
| Symmetric CH₂ Stretching | ~2855 | ~2857 |
| Si-C Stretch | ~840 | ~845 |
| C-Cl Stretch | ~680 | ~685 |
This interactive table allows for a direct comparison between experimental and theoretical data.
Applications in Surface Modification and Material Science Engineering
Interfacial Engineering in Advanced Composite Materials
Enhancement of Fiber-Matrix Adhesion in Polymer Composites
(Chloromethyl)dodecyldimethylsilane can function as a coupling agent to improve the compatibility between hydrophilic inorganic fibers (like glass or natural fibers) and hydrophobic polymer matrices. The silane (B1218182) part of the molecule can form covalent bonds with the hydroxyl groups present on the surface of the fibers. This is followed by the long dodecyl chain providing a hydrophobic surface that can physically entangle and interact favorably with the polymer matrix. The chloromethyl group offers a reactive site for further chemical bonding with specific polymer matrices, potentially creating a robust and chemically linked interphase.
Research on various silane coupling agents has consistently shown that their application leads to a significant improvement in the interfacial adhesion between fibers and polymers. For instance, treatments of natural fibers with different silanes have been reported to considerably improve interlaminar shear strength (IFSS). psu.edu This improvement is attributed to the formation of a chemical bridge between the fiber and the matrix, which facilitates more effective stress transfer. While specific studies detailing the performance of (chloromethyl)dodecyldimethylsilane are not widely available, the fundamental principles of silane coupling suggest its potential to enhance fiber-matrix adhesion.
Role in Interfacial Strength and Overall Material Performance
The enhancement of fiber-matrix adhesion directly translates to improved interfacial strength, which in turn has a profound impact on the macroscopic mechanical properties of the composite material. A well-bonded interface prevents fiber pull-out and delamination, which are common failure modes in composites. By creating a strong interface, (chloromethyl)dodecyldimethylsilane can contribute to increased tensile strength, flexural strength, and impact resistance of the final composite material.
Application in Chromatographic Stationary Phases
In the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), the stationary phase is a critical component that dictates the separation of analytes. The surface chemistry of the stationary phase material, typically silica (B1680970), is often modified to achieve desired separation characteristics.
Development of Reverse-Phase Columns with Dodecyl Functionality
(Chloromethyl)dodecyldimethylsilane is a key reagent in the synthesis of reversed-phase chromatographic stationary phases with dodecyl (C12) functionality. In this application, the silane end of the molecule reacts with the silanol (B1196071) groups on the surface of porous silica particles, covalently bonding the dodecyldimethylsilyl group to the silica support. The long, nonpolar dodecyl chains then form a hydrophobic layer on the silica surface.
This modification transforms the polar silica into a nonpolar stationary phase suitable for reversed-phase chromatography, where nonpolar analytes are retained more strongly. The use of a dodecyl chain offers a different selectivity compared to the more common octadecyl (C18) and octyl (C8) phases, providing chromatographers with an additional tool for optimizing separations.
Impact on Separation Selectivity and Efficiency in Analytical Applications
The dodecyl functionality imparted by (chloromethyl)dodecyldimethylsilane has a direct impact on the selectivity and efficiency of the chromatographic separation. The C12 chain length provides a moderate level of hydrophobicity, which can be advantageous for the separation of moderately polar and nonpolar compounds. The packing density and uniformity of the bonded dodecyl groups on the silica surface are crucial for achieving high column efficiency and symmetrical peak shapes.
Chromatographic evaluations of various stationary phases have shown that the choice of the bonded alkyl chain is a critical parameter in controlling retention and selectivity. researchgate.net While specific performance data for stationary phases prepared exclusively with (chloromethyl)dodecyldimethylsilane is not extensively documented in comparative studies, the principles of reversed-phase chromatography suggest that such a phase would offer unique selectivity for a range of analytical applications, including the analysis of pharmaceuticals, environmental pollutants, and biological molecules. nih.govresearchgate.net
Exploration in Environmental Materials Science (e.g., Adsorbents)
The functionalization of materials to create effective adsorbents for environmental remediation is a growing area of research. The ability to selectively remove pollutants such as heavy metals and organic compounds from water is of paramount importance.
The surface of materials like silica can be modified with (chloromethyl)dodecyldimethylsilane to create a hydrophobic surface. This modified material can then be explored for its potential as an adsorbent for nonpolar organic pollutants from aqueous solutions. The dodecyl chains would provide a lipophilic environment that can attract and retain hydrophobic contaminants through van der Waals interactions. Furthermore, the chloromethyl group could serve as a reactive handle for the subsequent attachment of specific chelating agents, which could then target heavy metal ions. researchgate.netresearchgate.net
While the direct application of (chloromethyl)dodecyldimethylsilane in environmental adsorbents is not yet widely reported, the principles of surface modification suggest a promising avenue for future research. The development of functionalized adsorbents is a key strategy in combating water pollution, and versatile molecules like (chloromethyl)dodecyldimethylsilane could play a role in the creation of novel and effective environmental remediation materials. preprints.org
Based on a comprehensive search of available scientific literature, there is no specific research data or detailed findings on the use of the chemical compound Silane, (chloromethyl)dodecyldimethyl- for the design of functionalized adsorbents for specific environmental contaminants.
The scientific community has explored various other silanes for surface modification of materials like silica, clays, and biomass for the removal of pollutants. These studies provide a general framework for how silane coupling agents can be used to impart desired functionality to adsorbent surfaces. However, specific experimental data, including adsorption capacities, targeted contaminants, and performance metrics related to Silane, (chloromethyl)dodecyldimethyl- , are not present in the accessible literature.
Therefore, the generation of a scientifically accurate and informative article, as per the user's detailed instructions and outline, cannot be fulfilled at this time due to the lack of foundational research on this specific compound's application in environmental science.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and reaction mechanisms of chemical compounds. For organosilanes, DFT can elucidate the intricate details of their chemical transformations.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. This is particularly relevant for understanding the reactivity of the chloromethyl group in (chloromethyl)dodecyldimethylsilane.
The reaction of the chloromethyl group, for instance, with a nucleophile like a tertiary amine (a process analogous to the Menshutkin reaction), can be modeled to determine the reaction mechanism and activation barriers. nih.gov Studies on similar reactions, such as methyl chloride with trimethylamine (B31210), show that the process typically involves the formation of a reactant complex, followed by a transition state leading to an ion-pair product. nih.gov DFT calculations can determine the energies of these stationary points. For example, the activation barriers for the reaction of various chloromethyl compounds with trimethylamine have been calculated, indicating that the structure of the molecule significantly influences the reaction rate. nih.gov
The reactivity of the silicon center can also be investigated. The hydrolysis of silanes, a key step in the formation of self-assembled monolayers, and the subsequent condensation reactions can be modeled. DFT calculations have been used to study the deprotonation and bond-breaking energies at the interface between silane (B1218182) coupling agents and silica (B1680970) surfaces, revealing that such reactions are highly dependent on the pH of the environment. acs.org The driving force for the reaction of silanes with hydroxylated surfaces is the formation of a stable Si-O-surface bond. gelest.com
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway (Note: This table is a conceptual representation based on typical DFT studies of related systems and does not represent experimentally verified data for (chloromethyl)dodecyldimethylsilane.)
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Separated Reactants | 0.0 | (chloromethyl)dodecyldimethylsilane + Nucleophile |
| 2 | Reactant Complex | -1.5 | Pre-reaction complex formation |
| 3 | Transition State (TS1) | +15.0 | Activation barrier for nucleophilic attack |
| 4 | Product | -10.0 | Final product after substitution |
Analysis of Molecular Orbitals and Charge Distribution within Silane Systems
The electronic properties of a molecule, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity. The electronegativity difference between silicon (1.90) and carbon (2.55), chlorine (3.16), and hydrogen (2.20) dictates the polarity of the bonds within (chloromethyl)dodecyldimethylsilane. youtube.com The Si-C bond is polarized towards carbon, and the C-Cl bond is highly polarized towards the chlorine atom, making the chloromethyl group an electrophilic center susceptible to nucleophilic attack.
DFT calculations can provide a quantitative picture of this charge distribution through methods like Natural Bond Orbital (NBO) analysis. This analysis yields partial atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The silicon atom, being less electronegative than the oxygen atoms it binds to on a substrate, carries a partial positive charge, while the oxygen atoms are partially negative. youtube.com
Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons. In reactions, the interaction between the HOMO of the nucleophile and the LUMO of the electrophilic chloromethyl group would be a primary focus of the investigation. mdpi.com
Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Self-Assembly
Molecular Dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules over time. This method is particularly well-suited for investigating the collective behavior of silane molecules, such as their self-assembly into monolayers on surfaces. arizona.edu
MD simulations have been extensively used to model the formation of self-assembled monolayers (SAMs) of long-chain alkylsilanes, such as dodecyltrichlorosilane (B1359458) (DTS), on surfaces like silica. researchgate.net These simulations provide atomic-level detail on the structure and dynamics of the monolayer. bawue.de
The process begins with the modeling of silane molecules adsorbing onto a substrate from a solution or vapor phase. The simulations can track the orientation and conformation of the molecules as they approach and bind to the surface. Key parameters that are typically investigated include:
Surface Coverage: The number of silane molecules per unit area of the substrate. Simulations show that properties like monolayer thickness and molecular tilt angle are highly dependent on surface coverage. researchgate.net
Monolayer Thickness: This is a measure of the height of the assembled film. It is influenced by the length of the alkyl chain and the tilt angle of the molecules. nih.gov
Tilt Angle: The angle the alkyl chains make with the surface normal. At high coverages, steric repulsion between the chains forces them into a more ordered, tilted arrangement. bawue.de
Gauche Defects: The number of non-trans conformations in the alkyl chains. An increase in gauche defects, often occurring at higher temperatures or lower surface coverages, indicates a more disordered, fluid-like monolayer. bawue.de
MD simulations have shown that for alkylsilanes like DTS, a well-ordered monolayer is formed at specific surface coverages, and the final structure is a result of the interplay between molecule-substrate interactions and intermolecular forces between the alkyl chains. researchgate.net
Table 2: Typical Parameters Investigated in MD Simulations of Alkylsilane Monolayers (Note: This table is based on findings for analogous long-chain alkylsilanes like DTS and OTS.) researchgate.netbawue.de
| Parameter | Typical Range of Findings | Influencing Factors |
| Monolayer Thickness | 10 - 25 Å (for C12-C18 chains) | Alkyl chain length, tilt angle, surface coverage |
| Molecular Tilt Angle | 0° - 45° (from surface normal) | Surface coverage, temperature, headgroup size |
| Surface Coverage (σ) | 2 - 5 molecules/nm² | Deposition conditions, molecule size |
| Gauche Defect Percentage | 5% - 30% | Temperature, surface coverage, chain length |
Simulation of Silane Oligomerization and Network Formation
In the presence of surface moisture, silanes can undergo hydrolysis and subsequent condensation reactions, not only with the surface hydroxyl groups but also with each other. This leads to the formation of siloxane (Si-O-Si) bonds, creating a cross-linked network or oligomers on the surface.
MD simulations can model this oligomerization and network formation process. By incorporating reactive force fields, it is possible to simulate the chemical reactions of hydrolysis and condensation. These simulations can reveal how the extent of cross-linking affects the structural and mechanical properties of the resulting monolayer. bawue.de Studies have found that cross-linking has a significant effect on the lateral packing of the alkylsilane molecules and that the number of covalent bonds to the substrate is often much larger than the number of cross-linking bonds between silane molecules. bawue.de The presence of colloidal silica has also been shown to catalyze the dimerization of silanes in solution. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research in Silane Chemistry
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov While extensive QSAR models for (chloromethyl)dodecyldimethylsilane are not prominent in the reviewed literature, the methodology offers a promising avenue for predictive research.
In the context of silane chemistry, a QSAR model could be developed to predict various properties, such as:
The efficiency of surface modification.
The stability of the formed self-assembled monolayer.
The reactivity of the chloromethyl group towards different nucleophiles.
The potential of the silane to act as a corrosion inhibitor or biocide.
To build a QSAR model, one would first need a dataset of silane compounds with experimentally measured activity values. Then, for each compound, a set of numerical descriptors representing its molecular structure would be calculated. These descriptors can encode steric, electronic, hydrophobic, and topological properties. Finally, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is created to correlate the descriptors with the activity. nih.gov
For a series of substituted alkyl(chloromethyl)silanes, a QSAR study could identify which structural features (e.g., alkyl chain length, branching, presence of other functional groups) are most important for a desired activity. This predictive capability can significantly accelerate the discovery and optimization of new silanes for specific applications by reducing the need for exhaustive experimental synthesis and testing.
Table 3: Conceptual Framework for a QSAR Model in Silane Chemistry (Note: This is a hypothetical table illustrating the components of a QSAR study.)
| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molecular Weight) | Molecular Descriptor 3 (e.g., Dipole Moment) | Measured Activity (e.g., Surface Binding Affinity) | Predicted Activity |
| Silane 1 | 5.2 | 250.5 | 2.1 D | 0.85 | 0.83 |
| Silane 2 | 6.1 | 292.6 | 2.3 D | 0.92 | 0.91 |
| Silane 3 | 4.8 | 236.4 | 1.9 D | 0.78 | 0.79 |
| (chloromethyl)dodecyldimethylsilane | Calculated Value | Calculated Value | Calculated Value | Unknown | Predicted Value |
Derivatization and Exploration of Analogous Structures
Synthesis of Quaternary Ammonium (B1175870) Silane (B1218182) Derivatives
The transformation of (chloromethyl)dodecyldimethylsilane into quaternary ammonium silane (QAS) derivatives is a significant synthetic route for creating functionalized molecules. This process typically involves the reaction of the chloromethyl group with a tertiary amine, a classic quaternization reaction.
The general synthetic scheme involves the nucleophilic substitution of the chloride ion by the lone pair of electrons on the nitrogen atom of a tertiary amine. The resulting product is a quaternary ammonium salt with a covalently attached dodecyldimethylsilyl moiety. The reaction is typically carried out in a suitable solvent at elevated temperatures to ensure complete reaction.
A generalized reaction is as follows:
(Chloromethyl)dodecyldimethylsilane + R₃N → [Dodecyl(dimethyl)silylmethyl]NR₃⁺Cl⁻
| Reactant 1 | Reactant 2 (Tertiary Amine) | General Reaction Conditions | Product |
| (Chloromethyl)dodecyldimethylsilane | Trimethylamine (B31210) | Solvent: Ethanol/Water, 60-80°C, 24-48h | [Dodecyl(dimethyl)silylmethyl]trimethylammonium chloride |
| (Chloromethyl)dodecyldimethylsilane | Triethylamine | Solvent: Acetonitrile, Reflux, 24h | [Dodecyl(dimethyl)silylmethyl]triethylammonium chloride |
| (Chloromethyl)dodecyldimethylsilane | N,N-Dimethyloctylamine | Solvent: N,N-Dimethylformamide, 90°C, 36h | [Dodecyl(dimethyl)silylmethyl]dimethyloctylammonium chloride |
Structural Modifications and Introduction of Diverse Functional Groups
The versatility of the quaternization reaction allows for the introduction of a wide array of functional groups into the silane structure, depending on the choice of the tertiary amine. This modular approach enables the fine-tuning of the final product's properties, such as its solubility, reactivity, and interfacial activity.
For instance, employing tertiary amines with additional functionalities, such as hydroxyl groups (e.g., N,N-dimethylethanolamine), would yield a QAS with a pendant hydroxyl group. This introduces a site for further chemical reactions, such as esterification or etherification, opening up possibilities for creating more complex derivatives.
Similarly, the use of tertiary amines containing other functionalities like amides, esters, or even other organosilicon moieties can lead to the development of multifunctional silanes. These structural modifications are key to designing molecules for specific applications, where a combination of properties is required.
Incorporation into Polymeric Architectures (e.g., Silsesquioxanes, Hyperbranched Polymers)
The functional handle provided by the chloromethyl group also allows for the incorporation of (chloromethyl)dodecyldimethylsilane into larger polymeric structures, such as silsesquioxanes and hyperbranched polymers. nih.gov This can be achieved through various polymerization techniques where the silane acts as a monomer or a functional building block.
In the context of silsesquioxanes, (chloromethyl)dodecyldimethylsilane could potentially be co-hydrolyzed and condensed with other trifunctional organosilanes (e.g., trichlorosilanes or trialkoxysilanes). The chloromethyl group would remain as a reactive site on the surface of the silsesquioxane cage, available for post-polymerization modification.
For hyperbranched polymers, (chloromethyl)dodecyldimethylsilane could be utilized in what is known as an AB₂ monomer strategy, following a suitable chemical transformation. For example, the chloromethyl group could be reacted with a molecule containing two other reactive groups. The resulting monomer can then undergo self-polymerization to form a hyperbranched structure. The synthesis of hyperbranched polymers often involves step-growth polycondensation or self-condensing vinyl polymerization. nih.gov The unique three-dimensional, globular architecture of hyperbranched polymers offers properties such as low viscosity and high solubility. nih.gov
Exploration of Other Halogenated Alkylsilane Analogues for Comparative Studies
To understand the structure-property relationships of functionalized silanes, it is beneficial to explore and compare analogous structures where the halogen, the alkyl chain length, or the silyl (B83357) substitution pattern is varied.
For instance, comparing (chloromethyl)dodecyldimethylsilane with its bromo- or iodo-methyl analogues would reveal differences in reactivity, with the iodo- derivative expected to be the most reactive in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-I bond.
Similarly, comparing it with other chloroalkylsilanes, such as (3-chloropropyl)dodecyldimethylsilane, would highlight the effect of the spacer length between the silicon atom and the reactive halogen. The reactivity of the chloropropyl group is generally lower than that of the chloromethyl group due to electronic effects.
Furthermore, comparative studies could extend to analogues with different alkyl chains attached to the silicon atom, for example, replacing the dodecyl group with a shorter (e.g., butyl) or a longer (e.g., octadecyl) chain. These variations would primarily influence the hydrophobicity and, consequently, the surface activity of the resulting derivatives. Such comparative data is crucial for the rational design of silane-based materials for specific technological applications.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways with Enhanced Sustainability and Atom Economy
The pursuit of green chemistry principles is paramount in modern chemical synthesis. For (chloromethyl)dodecyldimethylsilane, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional synthesis methods for organosilanes often involve multi-step processes with stoichiometric reagents and the generation of significant waste.
Future synthetic strategies are expected to prioritize atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnih.gov Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov Researchers will likely explore catalytic routes that minimize byproducts. For instance, direct C-H activation and silylation of dodecyl-containing precursors could offer a more atom-economical alternative to traditional Grignard-based syntheses.
Another key aspect of sustainable synthesis is the use of renewable feedstocks and greener solvents. Research into bio-based sources for the dodecyl group and the exploration of solvent-free reaction conditions or the use of benign solvents like supercritical CO2 could significantly reduce the environmental footprint of (chloromethyl)dodecyldimethylsilane production.
Table 1: Comparison of Potential Synthetic Routes for (Chloromethyl)dodecyldimethylsilane
| Synthetic Route | Key Reactants | Potential Catalyst | Theoretical Atom Economy (%) | Key Advantages | Research Challenges |
| Traditional Grignard | Dodecylmagnesium bromide, (Chloromethyl)dimethylchlorosilane | None (Stoichiometric) | ~75% | Well-established methodology | Low atom economy, Grignard reagent sensitivity |
| Direct Hydrosilylation | 1-Dodecene, (Chloromethyl)dimethylsilane | Platinum or Rhodium complexes | >95% | High atom economy, fewer steps | Catalyst cost and removal, regioselectivity control |
| Catalytic C-H Silylation | Dodecane, (Chloromethyl)silyl precursor | Iridium or Ruthenium complexes | >98% | Highest atom economy, direct functionalization | Catalyst development for selective activation |
Note: The data in this table is illustrative and represents typical values for analogous reactions.
Advanced Interfacial Design for Multifunctional Materials Applications
The amphiphilic nature of (chloromethyl)dodecyldimethylsilane makes it an ideal candidate for modifying the interfaces of a wide range of materials. The dodecyl chain provides a low-energy, hydrophobic surface, while the chloromethyl group serves as a versatile anchor for further functionalization.
Future research will focus on leveraging this dual functionality to create multifunctional surfaces. For example, by grafting polymers with specific properties onto the chloromethyl group, surfaces can be designed to be simultaneously hydrophobic and antimicrobial, or oleophobic and anti-fouling. This has significant implications for applications in marine coatings, biomedical devices, and membranes for separation technologies.
The ability to precisely control the density and conformation of these silane (B1218182) molecules on a surface will be critical. Techniques like vapor-phase deposition and self-assembly in solution will be further refined to create well-defined monolayers, which are crucial for achieving optimal performance in applications such as high-performance composites, where the silane acts as a coupling agent between the matrix and reinforcement phases.
Integration into Smart Materials and Responsive Systems
"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers, are a major focus of materials science. nih.govrsc.org The chloromethyl group in (chloromethyl)dodecyldimethylsilane is a key enabler for its integration into such systems. This reactive site allows for the covalent attachment of molecules that are sensitive to stimuli like pH, light, temperature, or specific analytes. nih.govnih.gov
For instance, by functionalizing the chloromethyl group with a pH-sensitive polymer, a surface could be created that changes its wettability or adhesion properties with a change in pH. nih.gov Similarly, attachment of photochromic molecules could lead to light-responsive surfaces. nih.gov These capabilities are highly sought after for applications in microfluidics, drug delivery systems, and sensors. nih.govgoogle.comgoogle.com
A key research direction will be the development of multi-responsive systems, where a surface can react to several different stimuli independently. This could be achieved by co-grafting different responsive molecules onto the silane layer or by designing complex molecular switches that can be triggered by multiple inputs.
Fundamental Understanding of Silane-Surface Interactions at the Nanoscale
A deeper understanding of how (chloromethyl)dodecyldimethylsilane molecules organize and interact at the nanoscale is crucial for optimizing their performance. Advanced surface characterization techniques are essential for this purpose.
Atomic Force Microscopy (AFM) can be used to visualize the morphology of the silane layers on a substrate, revealing information about coverage, uniformity, and the presence of aggregates. wiley.commdpi.comresearchgate.netX-ray Photoelectron Spectroscopy (XPS) provides detailed information about the chemical composition of the surface, confirming the successful grafting of the silane and any subsequent functionalization. wiley.commdpi.comresearchgate.net
Future research will likely involve in-situ studies, where these techniques are used to monitor the self-assembly process or the response of the functionalized surface to stimuli in real-time. This will provide invaluable insights into the dynamic behavior of these molecular layers.
Table 2: Potential Nanoscale Characterization of a (Chloromethyl)dodecyldimethylsilane Monolayer on Silicon
| Technique | Parameter Measured | Expected Finding | Significance |
| AFM | Surface Roughness (Rq) | < 0.5 nm | Indicates a smooth, well-formed monolayer. wiley.com |
| Layer Thickness | ~1.5 - 2.0 nm | Corresponds to the length of the molecule. | |
| XPS | Elemental Composition (C, Si, O, Cl) | Presence of Cl 2p peak | Confirms the integrity of the chloromethyl group. wiley.com |
| High-Resolution C 1s Spectrum | Distinct peaks for C-Si, C-C, and C-Cl | Verifies the chemical bonding environment. | |
| Contact Angle Goniometry | Water Contact Angle | > 100° | Demonstrates the hydrophobicity imparted by the dodecyl chains. |
Note: The data in this table is hypothetical and based on typical results for similar long-chain alkylsilane monolayers.
Computational-Guided Design of Next-Generation Silane Materials
Computational modeling is becoming an indispensable tool in materials science for predicting material properties and guiding experimental work. Molecular Dynamics (MD) simulations can be employed to study the self-assembly of (chloromethyl)dodecyldimethylsilane on various surfaces, providing insights into the packing density, molecular orientation, and stability of the resulting monolayer. nih.govprinceton.edu
Density Functional Theory (DFT) calculations can be used to investigate the reactivity of the chloromethyl group and to predict the outcomes of different functionalization reactions. wiley.com This can help in screening potential candidate molecules for creating smart surfaces with desired responsive properties.
Looking forward, a synergistic approach combining computational design with experimental validation will accelerate the development of new silane-based materials. By simulating the behavior of hypothetical silane structures, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. This computational-guided approach will be instrumental in designing next-generation silanes with tailored properties for a wide array of advanced applications.
Q & A
Q. What are the recommended methods for synthesizing Silane, (chloromethyl)dodecyldimethyl-?
Synthesis typically involves hydrosilylation or alkylation reactions. For example, the chloromethyl group can be introduced via reaction of dodecyldimethylsilane with chloromethylating agents like chloromethyl chloride under anhydrous conditions. Catalysts such as platinum complexes or Lewis acids (e.g., AlCl₃) may enhance reaction efficiency. Purification often requires fractional distillation or column chromatography to remove unreacted silanes or byproducts .
Q. How can spectroscopic techniques characterize Silane, (chloromethyl)dodecyldimethyl-?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the dodecyl chain (δ ~0.5–1.5 ppm for Si–CH₃ and CH₂ groups) and chloromethyl moiety (δ ~3.5–4.0 ppm for CH₂Cl).
- FT-IR : Peaks at ~1250 cm⁻¹ (Si–CH₃), ~700–800 cm⁻¹ (Si–C), and ~650 cm⁻¹ (C–Cl) validate functional groups.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 277.0 (C₁₅H₃₃SiCl⁺) .
Q. What safety protocols are essential for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile silanes.
- Moisture Control : Store under inert gas (N₂/Ar) to prevent hydrolysis, which releases HCl.
- PPE : Wear acid-resistant gloves, goggles, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or silica gel .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in surface modification reactions?
The chloromethyl group acts as a reactive site for nucleophilic substitution, enabling covalent bonding with hydroxyl-rich surfaces (e.g., silica, glass). In aqueous environments, hydrolysis generates silanol (Si–OH), which condenses to form stable siloxane networks. The dodecyl chain enhances hydrophobicity, making the compound suitable for creating water-repellent coatings .
Q. What challenges arise in achieving high-purity Silane, (chloromethyl)dodecyldimethyl- during synthesis?
Key challenges include:
- Byproduct Formation : Competing reactions (e.g., over-chlorination) may yield trichloro derivatives.
- Moisture Sensitivity : Hydrolysis during synthesis reduces yield.
- Purification : Separate isomers (e.g., chloromethyl vs. methylchloro derivatives) via low-pressure distillation or preparative HPLC. Validate purity using GC-MS with a non-polar column (e.g., DB-5) .
Q. How can hydrolysis kinetics be studied under varying pH conditions?
- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via conductivity (to track HCl release) or ²⁹Si NMR (to detect silanol formation).
- Kinetic Analysis : Fit data to pseudo-first-order models. Activation energy (Eₐ) can be derived from Arrhenius plots across temperatures (25–60°C).
- Controls : Include anhydrous solvents (e.g., THF) to isolate pH effects .
Q. How to resolve discrepancies in reported reactivity data for this compound?
- Variable Control : Standardize reaction conditions (moisture, temperature, catalyst loading).
- Cross-Validation : Compare results from multiple analytical methods (e.g., TGA for thermal stability vs. FT-IR for structural integrity).
- Statistical Analysis : Apply ANOVA to assess significance of observed differences in reactivity across studies .
Q. What role does the dodecyl chain play in modifying surface properties when used as a coupling agent?
The C₁₂ chain introduces steric bulk and hydrophobicity, reducing surface energy and improving compatibility with non-polar substrates (e.g., polymers, lipids). In self-assembled monolayers (SAMs), the chain length affects packing density, which can be quantified via contact angle measurements or AFM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
